

(S)-VU0637120: Detailed Application Notes for Researchers

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Compound of Interest

Compound Name: (S)-VU0637120

Cat. No.: B10856469

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the solubility and vehicle preparation of **(S)-VU0637120**, a negative allosteric modulator of the neuropeptide Y4 (Y4) receptor. The following protocols and data are intended to facilitate the use of this compound in both in vitro and in vivo research settings.

Compound Information

Parameter	Value
IUPAC Name	(2S)-N-(6,7-Dihydro[1][2]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide
Molecular Formula	C ₁₆ H ₁₉ N ₃ O ₅ S ₂
Molecular Weight	397.47 g/mol
Appearance	White solid

Solubility Data

The solubility of **(S)-VU0637120** was determined in various common laboratory solvents. The results are summarized in the table below.

Solvent	Solubility (mM)	Solubility (mg/mL)	Remarks
DMSO	>100 mM[1]	>39.7 mg/mL[1]	
Ethanol	>100 mM[1]	>39.7 mg/mL[1]	
Water	Insoluble[1]	Insoluble[1]	
0.1N HCl (aq)	Insoluble[1]	Insoluble[1]	

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution of **(S)-VU0637120** in an organic solvent for subsequent dilution in aqueous media for in vitro experiments.

Materials:

- **(S)-VU0637120** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **(S)-VU0637120** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

- If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure there are no visible particles.
- Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the high-concentration stock solution to the final working concentration in the desired aqueous-based assay buffer.

Materials:

- **(S)-VU0637120** stock solution (in DMSO)
- Assay buffer (e.g., PBS, HBSS, cell culture medium)
- Sterile tubes

Procedure:

- Serial Dilution: Perform a serial dilution of the DMSO stock solution with the assay buffer to reach the final desired concentration.
- Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is kept low (typically $\leq 0.1\%$) to minimize solvent-induced cellular toxicity or off-target effects.
- Vortexing: Vortex the working solution gently before adding it to the assay plate.
- Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Vehicle Preparation for In Vivo Studies

Objective: To prepare a suitable vehicle for the administration of **(S)-VU0637120** to animals.

Due to its poor aqueous solubility, a formulation is required to achieve a homogenous suspension for consistent dosing. A common vehicle for poorly soluble compounds for oral

(p.o.) or intraperitoneal (i.p.) administration is a suspension in a mixture of Tween® 80 and carboxymethylcellulose (CMC).

Materials:

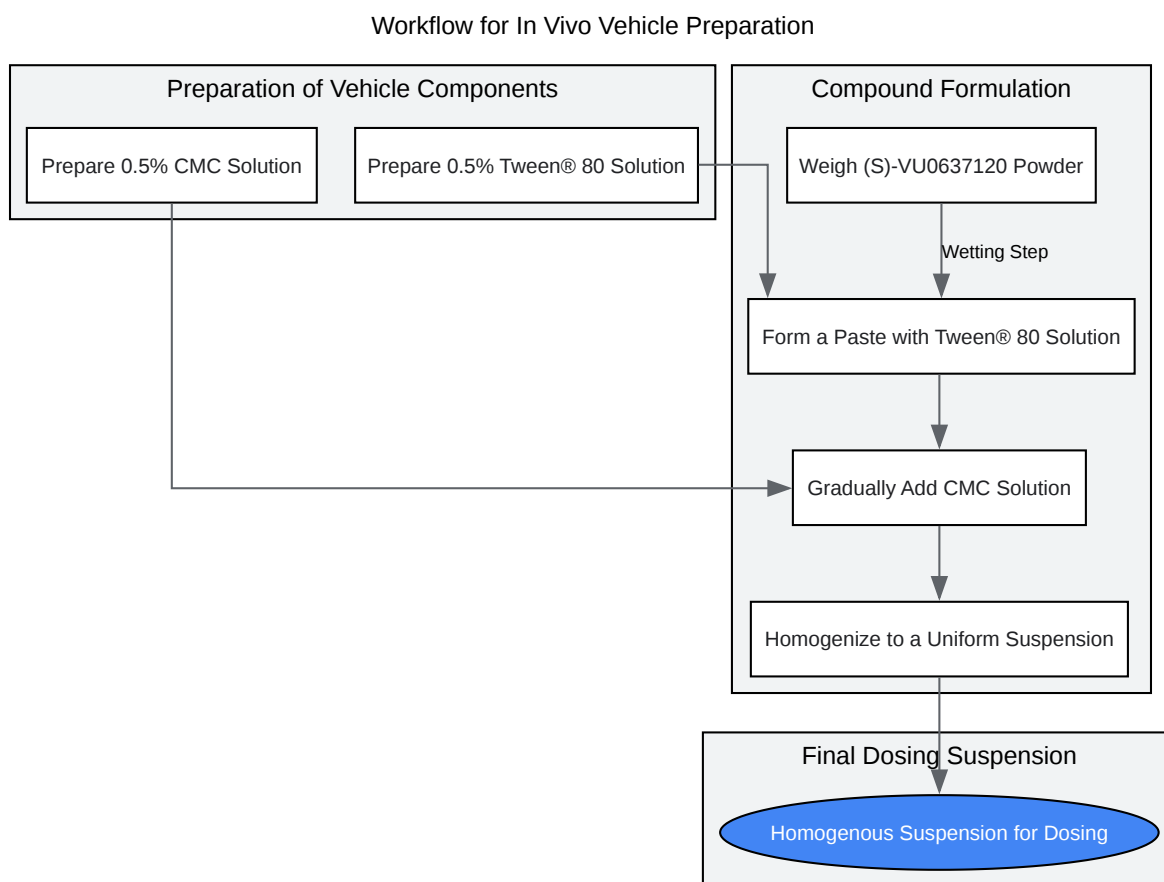
- **(S)-VU0637120** powder
- Tween® 80
- Sodium Carboxymethylcellulose (CMC)
- Sterile water for injection
- Mortar and pestle or homogenizer
- Stir plate and stir bar

Procedure:

- Wetting Agent Preparation: Prepare a 0.5% (v/v) Tween® 80 solution in sterile water.
- Suspending Agent Preparation: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
- Compound Preparation:
 - Weigh the required amount of **(S)-VU0637120**.
 - In a mortar, add a small volume of the 0.5% Tween® 80 solution to the compound powder to form a paste. This step is crucial for wetting the hydrophobic compound and preventing clumping.
- Suspension Formation:
 - Gradually add the 0.5% CMC solution to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.

- Transfer the suspension to a sterile beaker and stir continuously with a magnetic stir bar until administration to ensure homogeneity.

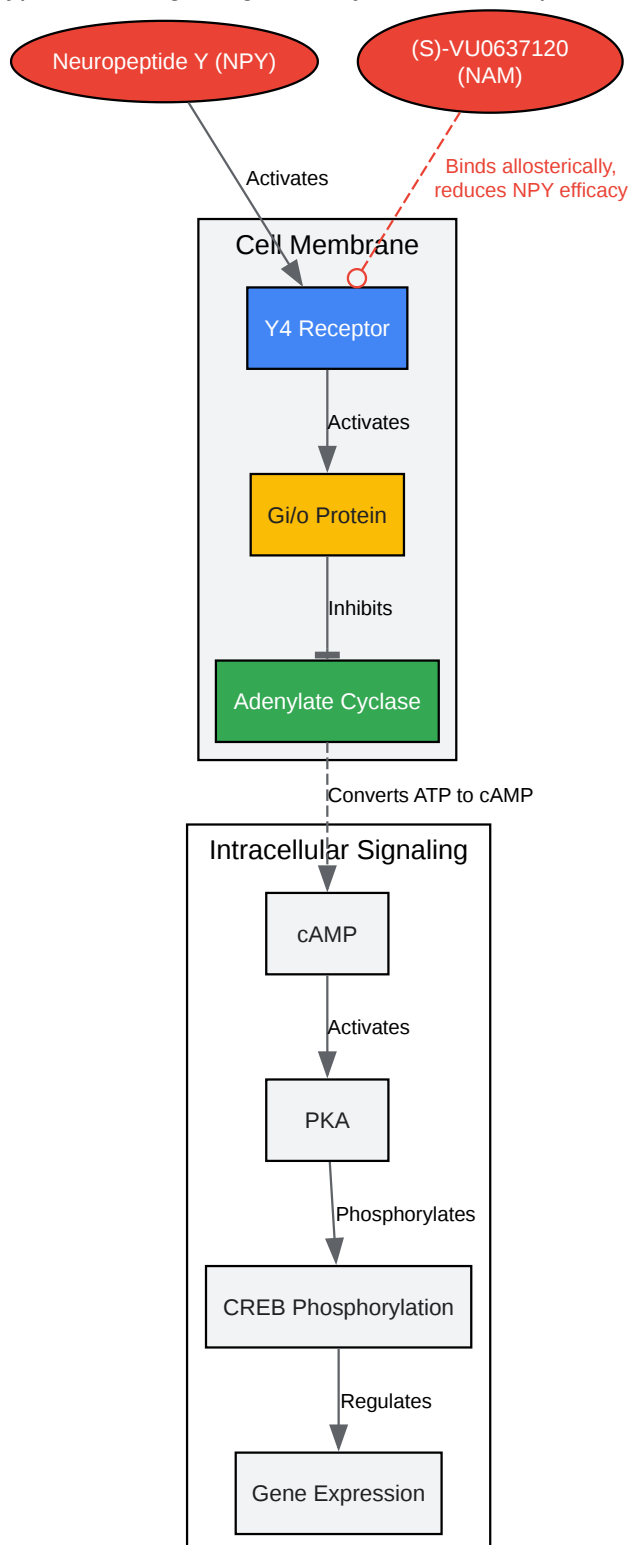
Visualizations



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Caption: Workflow for preparing **(S)-VU0637120** for in vivo studies.

Hypothetical Signaling Pathway for a Y4 Receptor NAM

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Caption: Hypothetical signaling pathway of a Y4 receptor NAM.

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References

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